molecular formula C13H8BrClF2S B7990507 1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990507
M. Wt: 349.62 g/mol
InChI Key: KGQUXTWJGXXMJD-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzyl core substituted with bromine (Br) at position 1, fluorine (F) at position 4, and a sulfanylmethyl group at position 2. The sulfanylmethyl moiety itself is attached to a 4-chloro-3-fluorophenyl ring, introducing additional halogen atoms (Cl and F). This structural complexity imparts unique physicochemical properties, including enhanced electron-withdrawing effects due to the synergistic presence of halogens and the sulfur-containing group.

Properties

IUPAC Name

1-bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2S/c14-11-3-1-9(16)5-8(11)7-18-10-2-4-12(15)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQUXTWJGXXMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor, followed by the introduction of the sulfanylmethyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of halogenated compounds and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing halogenated phenyl groups exhibit potential anticancer properties. The specific structure of 1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene may enhance its interaction with biological targets involved in cancer proliferation. Studies have shown that similar compounds can inhibit the growth of certain cancer cell lines, suggesting a promising avenue for development in anticancer therapies .

Antimicrobial Properties
The presence of halogens in organic compounds often correlates with increased antimicrobial activity. This compound's structure allows it to interact effectively with bacterial membranes, potentially leading to the disruption of microbial growth. Preliminary studies have indicated that related sulfanyl compounds demonstrate significant antibacterial effects, warranting further investigation into this compound's efficacy against various pathogens .

Materials Science

Polymer Synthesis
this compound can serve as a building block for synthesizing advanced polymers. Its unique functional groups facilitate reactions that can lead to the formation of high-performance materials with tailored properties. For instance, polymers derived from similar sulfonyl compounds have been explored for applications in electronics and coatings due to their thermal stability and electrical conductivity .

Fluorinated Materials
Fluorinated compounds are known for their hydrophobic properties, making them suitable for applications in coatings and surface treatments. The incorporation of this compound into polymer matrices could enhance the water repellency and chemical resistance of these materials, expanding their utility in harsh environments .

Agrochemicals

Pesticide Development
The compound's structural features suggest potential applications in developing new pesticides or herbicides. Compounds with similar structures have been shown to exhibit significant herbicidal activity against various weed species, indicating that this compound could be optimized for agricultural use. Research into the mechanisms of action could lead to the discovery of effective agrochemicals that minimize environmental impact while maximizing crop yield .

Data Table: Comparison of Applications

Application AreaPotential BenefitsRelated Studies/Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInhibition of cancer cell growth; antibacterial effects
Materials SciencePolymer synthesis; enhanced material propertiesHigh-performance materials; electronic applications
AgrochemicalsDevelopment of effective pesticidesHerbicidal activity against weeds; environmental sustainability

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The halogen atoms and the sulfanylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

1-Bromo-3-(phenylsulfanylmethyl)benzene

  • Structure : Simplifies the target compound by replacing the 4-chloro-3-fluorophenyl group with a phenyl ring.
  • Steric hindrance is also minimized, which may influence crystal packing .

1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene (Bromo Analogue)

  • Structure : Replaces the sulfanylmethyl group with a chlorophenyl-ethyl chain.
  • Crystallographic Insights : Hirshfeld surface analysis reveals that bromine’s larger atomic radius (vs. chlorine) increases van der Waals interactions, leading to distinct packing motifs. The bromo analogue exhibits shorter Br···H contacts (2.85–3.00 Å) compared to Cl···H (2.95–3.10 Å), enhancing lattice stability .

Halogenated Benzofuran Derivatives

5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran

  • Structure : Features a benzofuran core with bromine, fluorine, and a sulfinyl group.
  • Pharmacological Relevance: The sulfinyl group introduces polarity, enhancing solubility compared to the target compound’s sulfanylmethyl group. Crystal structure analysis shows planar benzofuran rings stabilized by π-π stacking, a feature less pronounced in the target compound due to its bulkier substituents .

Methoxy and Trifluoromethoxy Analogues

2-Bromo-4-fluoro-1-methoxybenzene

  • Structure : Substitutes the sulfanylmethyl group with a methoxy (OCH₃) group.
  • Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing nature of sulfanylmethyl. This difference impacts reactivity in electrophilic substitution reactions, with the target compound favoring meta-directing pathways .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

  • Structure : Incorporates a trifluoromethoxy (OCF₃) group, a strong electron-withdrawing substituent.
  • Comparative Reactivity : The trifluoromethoxy group significantly lowers electron density at the benzene ring compared to the sulfanylmethyl group, making the compound more resistant to nucleophilic attack .

Methyl-Substituted Analogues

1-Bromo-4-fluoro-2-methylbenzene

  • Structure : Replaces the sulfanylmethyl group with a methyl (CH₃) group.
  • Steric and Electronic Effects : Methyl is weakly electron-donating and less bulky than sulfanylmethyl, leading to faster reaction kinetics in halogen displacement reactions. Crystallographic studies suggest that methyl groups promote tighter packing due to reduced steric clashes .

Data Table: Key Comparisons

Compound Name Substituents Key Properties Reference
Target Compound Br, F, (4-Cl-3-F-C₆H₃)SCH₂ High halogen density; enhanced electron-withdrawing effects
1-Bromo-3-(phenylsulfanylmethyl)benzene Br, SCH₂(C₆H₅) Reduced steric hindrance; weaker intermolecular interactions
1-Chloro-4-[2-(4-Cl-C₆H₄)ethyl]benzene Cl, CH₂CH₂(4-Cl-C₆H₄) Longer halogen contacts; lower lattice stability vs. bromo analogue
5-Bromo-2-(4-F-C₆H₄)-3-SOCH₃-benzofuran Br, F, SOCH₃ Planar structure with π-π stacking; higher solubility
2-Bromo-4-fluoro-1-methoxybenzene Br, F, OCH₃ Electron-donating methoxy group; faster electrophilic substitution
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br, F, OCF₃ Extreme electron withdrawal; resistance to nucleophilic attack

Biological Activity

1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H9BrClF2S
  • Molecular Weight : 353.63 g/mol

The presence of bromine, fluorine, and chlorine in its structure suggests potential reactivity and interactions with biological systems.

This compound exhibits biological activity primarily through its interactions with cellular targets. The halogenated groups may influence the compound's lipophilicity, affecting its ability to penetrate cellular membranes and interact with proteins or nucleic acids.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : In studies involving oral administration to rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and respiratory distress at higher doses .
Study TypeDose (mg/kg)Observed Effects
Oral Lethality1,000 - 5,000Tremors, weight loss, death
Inhalation7.1 - 26 mg/LLethargy, tremors, respiratory issues

Case Studies

Several case studies have highlighted the biological implications of halogenated compounds similar to this compound:

  • Cellular Mutagenesis : Research has shown that related compounds can induce mutations in mammalian cells. A study utilizing mouse lymphoma cells indicated a significant mutagenic potential linked to the compound's structure .
  • Cancer Research : Investigations into the carcinogenic potential of brominated compounds have indicated a correlation between exposure levels and tumor development in animal models. The specific pathways involved are still under investigation but may involve oxidative stress mechanisms .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with structurally similar compounds is essential.

Compound NameLD50 (mg/kg)Mutagenic PotentialNotes
This compound2,700YesSignificant acute toxicity
1-Bromo-4-fluorobenzene1,500ModerateLess toxic than above
1-Chloro-4-fluorobenzene3,000LowLower mutagenic risk

Q & A

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Methodological Answer: X-ray crystallography is the primary method for determining crystal structures. Single crystals are irradiated with X-rays, and diffraction patterns are analyzed using programs like SHELXL for refinement. SHELXL employs least-squares algorithms to optimize atomic coordinates and displacement parameters . Challenges include resolving disordered atoms (common in flexible sulfanylmethyl groups) and verifying hydrogen bonding or halogen interactions. For example, the sulfanylmethyl moiety may require constrained refinement due to torsional flexibility .

Q. What synthetic routes are feasible for introducing the sulfanylmethyl group into the benzene scaffold?

Methodological Answer: The sulfanylmethyl group can be introduced via nucleophilic substitution or coupling reactions. A typical approach involves reacting a brominated benzyl intermediate (e.g., 1-bromo-2-fluorobenzene) with a thiolate nucleophile (e.g., 4-chloro-3-fluorothiophenol) under basic conditions (e.g., K₂CO₃ in DMF). The reaction’s success depends on controlling steric hindrance from adjacent substituents (e.g., bromine and fluorine) and avoiding oxidation of the thiol .

Q. How is purity assessed, and what analytical techniques are recommended?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>97% by GC/HPLC). Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with fluorine (¹⁹F NMR) and chlorine isotopes providing additional resolution. Mass spectrometry (EI-MS or ESI-MS) verifies molecular weight, particularly for bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfanylmethyl group in cross-coupling reactions?

Methodological Answer: The sulfanylmethyl group’s reactivity is modulated by adjacent electron-withdrawing substituents (e.g., fluorine and bromine), which reduce nucleophilicity. Steric hindrance from the 4-chloro-3-fluorophenyl moiety may slow reactions like Suzuki-Miyaura coupling. Computational studies (DFT) can predict reactive sites, while kinetic experiments under varying temperatures (e.g., 25–80°C) and catalysts (e.g., Pd(PPh₃)₄) optimize yields .

Q. What strategies mitigate data contradictions in spectroscopic characterization?

Methodological Answer: Discrepancies in NMR or MS data often arise from solvent polarity, impurity profiles, or dynamic processes (e.g., rotational barriers in the sulfanylmethyl group). For example, ¹H NMR signals for the CH₂S group may split due to restricted rotation. Solutions include:

  • Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects.
  • Performing variable-temperature NMR to observe conformational changes.
  • Cross-validating with X-ray crystallography or computational simulations .

Q. How can computational modeling predict the compound’s stability under varying storage conditions?

Methodological Answer: Molecular dynamics (MD) simulations assess degradation pathways, such as hydrolysis of the C-S bond. Parameters include:

  • Solubility : LogP calculations (e.g., ~3.5 for this compound) predict stability in organic solvents.
  • Thermal stability : Differential scanning calorimetry (DSC) measures decomposition temperatures.
  • Photostability : TD-DFT predicts UV-induced cleavage risks. Store at 0–6°C in amber vials to prevent halogen loss .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Scaling up requires optimizing:

  • Catalyst loading : Reduce Pd catalysts to ppm levels to avoid metal contamination.
  • Solvent choice : Switch from DMF to toluene/water biphasic systems for easier separation.
  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) to isolate isomers. Impurities like dehalogenated byproducts are monitored via GC-MS .

Safety and Handling

Q. What precautions are critical when handling this compound’s bromine and chlorine substituents?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact.
  • Storage : Keep in sealed containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis.
  • Spill management : Neutralize with activated charcoal or vermiculite, avoiding water (risk of HBr/HCl release) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s vaporization enthalpy?

Methodological Answer: Discrepancies may stem from impurities or measurement techniques (e.g., static vs. dynamic vapor pressure methods). Validate using:

  • Gas chromatography-headspace (GC-HS) for purity-adjusted measurements.
  • Clausius-Clapeyron equation to correlate temperature-dependent vapor pressure data .

Experimental Design

Q. How to design a stability study for this compound under accelerated aging conditions?

Methodological Answer:

  • Conditions : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analysis : Monitor degradation via HPLC (new peaks for dehalogenated products) and NMR (loss of Br/Cl signals).
  • Controls : Include antioxidant additives (e.g., BHT) to assess oxidative stability .

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